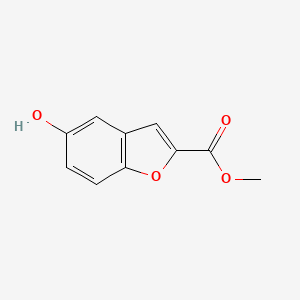

Methyl 5-hydroxybenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSJSEXMKPMEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480529 | |

| Record name | Methyl 5-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646-28-2 | |

| Record name | 2-Benzofurancarboxylic acid, 5-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Synthesis and Characterization of Methyl 5-hydroxybenzofuran-2-carboxylate

Foreword: The Enduring Relevance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic motif comprising a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its prevalence in a multitude of natural products and pharmacologically active compounds underscores its significance.[2] Derivatives of benzofuran are known to exhibit a wide spectrum of therapeutic properties, including antitumor, anti-inflammatory, antiviral, and antimicrobial activities.[3] Methyl 5-hydroxybenzofuran-2-carboxylate is a key derivative, offering functional handles—a phenol and a methyl ester—that serve as versatile anchor points for the synthesis of more complex molecules and libraries for drug discovery programs. This guide provides a comprehensive, field-proven perspective on a robust synthetic route to this valuable compound and the rigorous analytical methods required for its unambiguous characterization.

Part 1: Strategic Synthesis via Oxidative Cyclization

The construction of the benzofuran core can be achieved through various strategies, including acid-catalyzed cyclizations, Heck-type reactions, and Sonogashira couplings.[4][5] However, for efficiency and atom economy, a modern and powerful approach involves the tandem oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds.[6] This methodology facilitates a direct C(sp²)-H functionalization, providing a streamlined path to highly substituted 5-hydroxybenzofurans.[7]

Causality of the Chosen Synthetic Route

The selected pathway leverages the reactivity of hydroquinone in the presence of an oxidizing agent, Phenyliodine(III) diacetate (PIDA), to generate a reactive benzoquinone intermediate in situ. This is followed by a conjugate addition of an appropriate β-dicarbonyl nucleophile and subsequent intramolecular cyclization to forge the benzofuran ring system. We have adapted this general strategy for the specific synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate, using hydroquinone and dimethyl 2-oxosuccinate as the key building blocks. The zinc iodide (ZnI₂) catalyst is crucial as it acts as a Lewis acid to activate the substrates and facilitate the key bond-forming steps.

Synthetic Pathway Overview

Caption: High-level overview of the synthetic strategy.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous 5-hydroxybenzofurans.[6][7]

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (0.50 mmol, 1.0 equiv.), dimethyl 2-oxosuccinate (1.00 mmol, 2.0 equiv.), and zinc iodide (ZnI₂, 0.25 mmol, 0.5 equiv.).

-

Solvent and Reagent Addition: Add chlorobenzene (5 mL) to the flask. Begin stirring the mixture. Carefully add Phenyliodine(III) diacetate (PIDA, 0.55 mmol, 1.1 equiv.) to the suspension.

-

Reaction Execution: Heat the reaction mixture to 95 °C and maintain stirring at this temperature for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and separate the organic phase.

-

Extraction: Extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine all organic phases.

-

Purification: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the resulting crude residue by column chromatography on silica gel (e.g., 230-400 mesh), eluting with a gradient of ethyl acetate in hexane to afford the pure Methyl 5-hydroxybenzofuran-2-carboxylate.

Part 2: Rigorous Structural Characterization

Unambiguous confirmation of the synthesized molecule's identity and purity is paramount. A multi-technique analytical approach provides a self-validating system, ensuring the structural integrity of the final compound. The following data are based on established principles and spectral data from closely related benzofuran and aromatic ester analogs.[7][8][9][10]

Characterization Workflow

Caption: Standard workflow for analytical characterization.

Spectroscopic and Physical Data Summary

The following table summarizes the expected analytical data for Methyl 5-hydroxybenzofuran-2-carboxylate.

| Analysis Technique | Parameter | Expected Observation |

| Molecular Formula | - | C₁₀H₈O₄ |

| Molecular Weight | - | 192.17 g/mol [11] |

| ¹H NMR | Chemical Shift (δ) | ~10.0-9.0 (s, 1H, -OH), ~7.4 (d, 1H, Ar-H), ~7.3 (s, 1H, Furan-H), ~7.1 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~160 (C=O), ~155-140 (Ar-C-O, Furan-C-O), ~145 (Furan C-CO), ~125-110 (Ar-CH, Furan-CH), ~52 (-OCH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3200 (O-H, broad), ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1720 (C=O, ester), ~1620, 1580 (C=C, aromatic), ~1250 (C-O) |

| Mass Spectrometry | m/z | Expected [M]⁺ at 192.0423 |

| Physical Appearance | - | Expected to be a white to off-white solid |

Detailed Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Protocol: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a 300 MHz or higher field spectrometer.[8] For unequivocal assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be performed.[12] The use of DMSO-d₆ is often advantageous for compounds with hydroxyl protons, as the -OH peak is typically well-resolved.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Protocol: Obtain the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and record the spectrum, typically from 4000 to 400 cm⁻¹.[10] Key absorbances to note are the broad O-H stretch from the phenol, the sharp C=O stretch from the ester, and the characteristic C-O and aromatic C=C stretches.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Objective: To confirm the elemental composition and molecular weight with high precision.

-

Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.[8] The observed mass should be compared to the calculated exact mass for the molecular formula C₁₀H₈O₄.

-

Conclusion

This guide outlines a robust and efficient synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate via a PIDA-mediated oxidative cyclization. The causality-driven approach to the synthetic strategy and the rigorous, multi-faceted characterization workflow provide a solid foundation for researchers in organic synthesis and drug development. The detailed protocols serve as a practical starting point for laboratory execution, ensuring the production and validation of this valuable chemical building block with a high degree of confidence. The continued exploration of derivatives built upon this and similar scaffolds promises to yield novel therapeutic agents and advanced materials.

References

-

Sangma, C., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Sabatino, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1398. Available at: [Link]

-

Sangma, C., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

-

Lin, J., et al. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Synfacts. Available at: [Link]

-

PubChem. (n.d.). Methyl 5-hydroxy-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from: [Link]

-

Isaksson, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(11), 3338. Available at: [Link]

-

Abdellattif, M. H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from: [Link]

-

J-GLOBAL. (n.d.). 5-Hydroxybenzofuran-2-carboxylic acid methyl ester. Japan Science and Technology Agency. Retrieved from: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from: [Link]

-

World Journal of Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from: [Link]

-

Singh, P., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

da Silva, A. B., et al. (2010). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from: [Link]

Sources

- 1. Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate | 69703-21-5 | Benchchem [benchchem.com]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Methyl 4-hydroxy-1-benzofuran-5-carboxylate|CAS 60077-57-8 [benchchem.com]

- 4. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran synthesis [organic-chemistry.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 8. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

- 9. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Methyl 5-hydroxy-1-benzofuran-2-carboxylate | C10H8O4 | CID 12208973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Methyl 5-hydroxybenzofuran-2-carboxylate (CAS No. 1646-28-2): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of Methyl 5-hydroxybenzofuran-2-carboxylate, CAS No. 1646-28-2. Benzofuran derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] This document details the core molecular profile, predicted spectral characteristics, a robust synthetic pathway, and the key chemical reactivity of Methyl 5-hydroxybenzofuran-2-carboxylate. Designed for researchers and professionals in drug development, this guide elucidates the compound's potential as a versatile building block for creating novel therapeutic agents and exploring structure-activity relationships (SAR).

Core Molecular Profile

Methyl 5-hydroxybenzofuran-2-carboxylate is a key intermediate characterized by a benzofuran core, a phenolic hydroxyl group, and a methyl ester function. These features make it an ideal starting point for chemical modification. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1646-28-2 | [4] |

| IUPAC Name | methyl 5-hydroxy-1-benzofuran-2-carboxylate | [4] |

| Molecular Formula | C₁₀H₈O₄ | [4] |

| Molecular Weight | 192.17 g/mol | [4] |

| Canonical SMILES | COC(=O)C1=CC2=C(O1)C=CC(=C2)O | [4] |

| InChIKey | KPSJSEXMKPMEAM-UHFFFAOYSA-N |[4] |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.2 | [4] |

| Topological Polar Surface Area (TPSA) | 59.7 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Exact Mass | 192.042259 Da |[4] |

Spectral Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

δ ~9.40 (s, 1H, -OH): The phenolic proton is expected to appear as a sharp singlet. Its chemical shift can be sensitive to concentration and residual water in the solvent.

-

δ ~7.45 (d, J ≈ 8.8 Hz, 1H, Ar-H7): The proton at position 7 will appear as a doublet due to coupling with the proton at position 6.

-

δ ~7.35 (s, 1H, Ar-H3): The proton on the furan ring at position 3 typically appears as a singlet.

-

δ ~7.10 (d, J ≈ 2.5 Hz, 1H, Ar-H4): The proton at position 4 will appear as a doublet due to coupling with the proton at position 6.

-

δ ~6.85 (dd, J ≈ 8.8, 2.5 Hz, 1H, Ar-H6): The proton at position 6 is coupled to both protons at positions 7 and 4, resulting in a doublet of doublets.

-

δ ~3.85 (s, 3H, -OCH₃): The methyl ester protons will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

-

δ ~163.0 (C=O): The ester carbonyl carbon.

-

δ ~154.5 (C5): The aromatic carbon bearing the hydroxyl group.

-

δ ~147.0 (C7a): The quaternary carbon at the furan-benzene ring junction.

-

δ ~145.0 (C2): The carbon at position 2, attached to the ester group.

-

δ ~127.0 (C3a): The second quaternary carbon at the ring junction.

-

δ ~113.0 (C7): Aromatic CH.

-

δ ~112.0 (C4): Aromatic CH.

-

δ ~108.0 (C3): Furan ring CH.

-

δ ~106.0 (C6): Aromatic CH.

Predicted Mass Spectrum

-

High-Resolution MS (ESI+): The expected [M+H]⁺ peak would be at m/z 193.0495, corresponding to the formula C₁₀H₉O₄⁺. The molecular ion [M]⁺ would be observed at m/z 192.0423.

Synthesis and Purification

The construction of the 5-hydroxybenzofuran scaffold can be efficiently achieved through several modern synthetic methodologies. A particularly effective one-pot method involves the tandem oxidative coupling and cyclization of a hydroquinone with a β-dicarbonyl compound, mediated by an oxidant like phenyliodine(III) diacetate (PIDA).[1][6]

Experimental Protocol: PIDA-Mediated Synthesis

This protocol is adapted from the general procedure developed by Lin et al. for the synthesis of 5-hydroxybenzofurans.[1][6]

Step 1: Reaction Setup

-

To a 50 mL round-bottom flask, add hydroquinone (1.0 mmol, 110 mg), methyl 3-oxopropanoate (or a suitable equivalent β-ketoester, 2.0 mmol), and zinc iodide (ZnI₂, 0.5 mmol, 160 mg).

-

Add chlorobenzene (10 mL) as the solvent.

Step 2: Reaction Execution

-

Stir the mixture and add phenyliodine(III) diacetate (PIDA, 1.1 mmol, 354 mg) in one portion.

-

Fit the flask with a reflux condenser and heat the mixture to 95 °C with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.[6]

Step 3: Workup and Isolation

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

Step 4: Purification

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the residue using column chromatography on silica gel, typically with a solvent system like ethyl acetate/hexane, to afford Methyl 5-hydroxybenzofuran-2-carboxylate as a solid.[2]

Caption: One-pot synthesis of the target compound.

Chemical Reactivity and Derivatization Potential

The utility of Methyl 5-hydroxybenzofuran-2-carboxylate as a molecular scaffold stems from its three primary reactive sites, which allow for selective functionalization. This versatility is crucial for generating compound libraries for SAR studies.

-

Phenolic Hydroxyl Group (-OH): This is the most nucleophilic site. It can be readily alkylated (e.g., Williamson ether synthesis) or acylated to introduce a vast array of side chains. This position is often modified to modulate solubility, cell permeability, and target engagement.

-

Methyl Ester (-COOCH₃): This group can undergo hydrolysis under basic conditions to yield the corresponding carboxylic acid.[7] The resulting acid can then be coupled with various amines to form amides, a common strategy in medicinal chemistry to introduce new interaction points.

-

Aromatic Ring (Positions 4, 6, 7): The benzofuran ring is electron-rich and susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation.[8] These modifications can profoundly impact the electronic properties and biological activity of the molecule.

Caption: Key sites for chemical derivatization.

Applications in Research and Drug Development

The benzofuran nucleus is a cornerstone in the development of therapeutics, with derivatives exhibiting a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][7][9]

-

Scaffold for Anticancer Agents: Numerous studies have demonstrated that functionalized benzofurans can induce apoptosis and cell cycle arrest in various cancer cell lines.[3] The core structure of Methyl 5-hydroxybenzofuran-2-carboxylate serves as an excellent starting point for synthesizing analogs aimed at oncology targets.

-

Intermediate for Bioactive Molecules: This compound is a valuable precursor for more complex molecules. For instance, related 5-(piperazinyl)benzofuran-2-carboxamide derivatives are central to the structure of drugs like Vilazodone, an antidepressant.[10] The title compound provides a direct route to such intermediates.

-

Foundation for SAR Studies: The ease of derivatization at its key reactive sites allows for the systematic synthesis of compound libraries. By testing these analogs in biological assays (e.g., cytotoxicity, enzyme inhibition), researchers can build robust structure-activity relationship models to guide the rational design of more potent and selective drug candidates.[9]

Safety and Handling

As with any laboratory chemical, Methyl 5-hydroxybenzofuran-2-carboxylate should be handled with appropriate care, following standard safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete safety and handling information.

References

-

Wayachut, N., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12208973, Methyl 5-hydroxy-1-benzofuran-2-carboxylate. PubChem. Retrieved January 22, 2026, from [Link].

-

Sartori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1483. Available at: [Link]

-

Lin, Z., et al. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Thieme E-Journals. Available at: [Link]

-

Gouda, M. A., et al. (2016). Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

-

Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Available at: [Link]

-

Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. Available at: [Link]

- Akamanchi, K. G., et al. (2018). Process for preparing benzofuran-2-carboxamide derivatives. Google Patents (US20180002305A1).

-

National Center for Biotechnology Information (n.d.). PubChemLite - Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (C11H10O4). PubChem. Retrieved January 22, 2026, from [Link].

-

Chemspace (n.d.). Methyl 5-hydroxy-1-benzofuran-2-carboxylate. Chemspace. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 932007, 5-Methyl-1-benzofuran-2-carboxylic acid. PubChem. Retrieved January 22, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22228632, Ethyl 5-hydroxybenzofuran-2-carboxylate. PubChem. Retrieved January 22, 2026, from [Link].

-

Doc Brown's Chemistry (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. docbrown.info. Retrieved January 22, 2026, from [Link].

Sources

- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 5-hydroxy-1-benzofuran-2-carboxylate | C10H8O4 | CID 12208973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

Spectroscopic Characterization of Methyl 5-hydroxybenzofuran-2-carboxylate: A Technical Guide

Foreword

In the landscape of medicinal chemistry and materials science, the unambiguous structural elucidation of novel and synthesized compounds is a cornerstone of rigorous scientific practice. Methyl 5-hydroxybenzofuran-2-carboxylate, a key heterocyclic scaffold, presents a valuable case study for the application of modern spectroscopic techniques. This guide is designed for researchers and drug development professionals, providing not just data, but a framework for understanding the causality behind spectroscopic outcomes. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for this specific compound are not publicly available in the cited literature, this guide will synthesize data from closely related analogues and first principles to present a robust, predictive analysis. This approach serves as a practical blueprint for chemists to interpret their own experimental results.

The Molecular Blueprint: Structure and Significance

Methyl 5-hydroxybenzofuran-2-carboxylate (CAS No: 1646-28-2) possesses a molecular formula of C₁₀H₈O₄ and a molecular weight of 192.17 g/mol . The structure is characterized by a benzofuran core, a hydroxyl group at the 5-position, and a methyl ester at the 2-position. This arrangement of functional groups dictates the molecule's chemical reactivity, potential biological activity, and, pertinently, its spectroscopic signature.

To visualize the connectivity and numbering of this molecule, the following diagram is provided.

Caption: Molecular structure of Methyl 5-hydroxybenzofuran-2-carboxylate.

Proton NMR (¹H NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl groups, as it allows for their observation.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

-

Validation Step: After the initial acquisition, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the hydroxyl proton signal validates its assignment due to H-D exchange.

Predicted ¹H NMR Data and Interpretation

The expected chemical shifts are predicted based on the electronic effects of the substituents on the benzofuran ring. The hydroxyl group is an electron-donating group, which will shield (shift to lower ppm) the protons on the benzene ring. Conversely, the ester group is electron-withdrawing, deshielding nearby protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Singlet (broad) | - | 1H | 5-OH | Phenolic protons are typically broad and appear downfield. Exchange with D₂O will confirm this signal. |

| ~7.4 - 7.6 | Singlet or narrow Doublet | ~0.5-1.0 Hz | 1H | H-3 | The furan proton at C3 is deshielded by the adjacent ester group and the furan oxygen. It may show long-range coupling to H-4 or H-7. |

| ~7.4 | Doublet | ~2.5 Hz | 1H | H-4 | This proton is ortho to the hydroxyl group and will appear as a doublet due to coupling with H-6. |

| ~7.3 | Doublet | ~8.5 Hz | 1H | H-7 | This proton is ortho to the furan ring junction and meta to the hydroxyl group, coupled to H-6. |

| ~6.9 | Doublet of Doublets | ~8.5, ~2.5 Hz | 1H | H-6 | This proton is coupled to both H-7 (ortho coupling) and H-4 (meta coupling), resulting in a doublet of doublets. |

| ~3.9 | Singlet | - | 3H | -COOCH₃ | The methyl ester protons are in a distinct environment and appear as a sharp singlet. |

Carbon-13 NMR (¹³C NMR) Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, making it a powerful tool for confirming the number of carbon atoms and identifying their functional roles.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation

The chemical shifts are predicted based on standard values for aromatic, furan, and ester carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C=O (ester) | The ester carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~155 | C-5 | The carbon bearing the hydroxyl group is shifted downfield due to the electronegativity of the oxygen. |

| ~148 | C-7a | Quaternary carbon at the furan-benzene junction. |

| ~145 | C-2 | The carbon attached to the ester group in the furan ring. |

| ~125 | C-3a | The second quaternary carbon at the ring junction. |

| ~115 | C-7 | Aromatic CH carbon. |

| ~112 | C-6 | Aromatic CH carbon, shielded by the adjacent hydroxyl group. |

| ~110 | C-3 | Furan CH carbon. |

| ~105 | C-4 | Aromatic CH carbon, significantly shielded by the ortho hydroxyl group. |

| ~52 | -OCH₃ | The methyl carbon of the ester group. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending).

Experimental Protocol

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate is taken first and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl (-OH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2950 | Medium | C-H Stretch | Methyl C-H (from ester) |

| 1725 - 1705 | Strong | C=O Stretch | Ester Carbonyl |

| 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-O Stretch | Ester C-O |

| 1150 - 1050 | Strong | C-O Stretch | Furan Ether C-O-C |

The broadness of the O-H stretch is a key diagnostic feature, resulting from hydrogen bonding. The strong absorption of the ester carbonyl is also a prominent and reliable indicator of this functional group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This pattern offers clues about the molecule's structure and stability.

Experimental Protocol: Electron Ionization

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals.

-

Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

Expected Mass Spectrum Data and Fragmentation Pathway

The molecular ion peak [M]⁺• is expected at an m/z of 192, corresponding to the molecular weight of C₁₀H₈O₄. The fragmentation of esters often involves the loss of the alkoxy group or the entire ester group.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 192 | [M]⁺• | [C₁₀H₈O₄]⁺• | Molecular Ion |

| 161 | [M - OCH₃]⁺ | [C₉H₅O₃]⁺ | Loss of the methoxy radical from the ester. This is a very common fragmentation for methyl esters. |

| 133 | [M - COOCH₃]⁺ | [C₈H₅O₂]⁺ | Loss of the entire carbomethoxy group. |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Subsequent loss of CO from the m/z 133 fragment. |

The proposed fragmentation pathway can be visualized as follows:

Caption: Proposed mass spectrometry fragmentation pathway for Methyl 5-hydroxybenzofuran-2-carboxylate.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for Methyl 5-hydroxybenzofuran-2-carboxylate. By understanding the principles behind NMR, IR, and MS, and by following robust experimental protocols, researchers can confidently elucidate and confirm the structure of this and related heterocyclic compounds. The provided tables and diagrams serve as a benchmark for the interpretation of experimentally acquired data, reinforcing the synergy between predictive analysis and empirical validation in modern chemical science.

References

-

PubChem. (n.d.). Methyl 5-hydroxy-1-benzofuran-2-carboxylate. Retrieved from [Link]

-

Clark, J. (2015). Infrared Spectroscopy. In Organic Chemistry. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

An In-Depth Technical Guide to Methyl 5-hydroxybenzofuran-2-carboxylate: A Cornerstone for Advanced Scientific Research

This guide provides an in-depth exploration of Methyl 5-hydroxybenzofuran-2-carboxylate, a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, spectroscopic profile, reactivity, and its significant role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this benzofuran derivative.

Core Chemical Identity: Structure and Nomenclature

Methyl 5-hydroxybenzofuran-2-carboxylate is a member of the benzofuran family, a class of heterocyclic compounds characterized by a fused benzene and furan ring system. The precise arrangement of its functional groups—a hydroxyl group at the 5-position and a methyl carboxylate at the 2-position—is pivotal to its chemical behavior and biological activity.

IUPAC Name: methyl 5-hydroxy-1-benzofuran-2-carboxylate[1]

Chemical Structure:

Caption: Chemical structure of Methyl 5-hydroxybenzofuran-2-carboxylate.

Molecular Formula: C₁₀H₈O₄[1]

Molecular Weight: 192.17 g/mol [1]

| Property | Value | Source |

| IUPAC Name | methyl 5-hydroxy-1-benzofuran-2-carboxylate | [1] |

| CAS Number | 1646-28-2 | [1] |

| Molecular Formula | C₁₀H₈O₄ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Synthesis and Purification: A Modern Approach

The synthesis of 5-hydroxybenzofurans has been a subject of considerable interest due to their prevalence in biologically active natural products. A highly efficient and practical method for the synthesis of the closely related ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate involves a PIDA (phenyliodine(III) diacetate)-mediated tandem in situ oxidative coupling and cyclization of hydroquinone and a β-dicarbonyl compound.[2][3] This methodology can be adapted for the synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate by using methyl acetoacetate as the starting material.

Reaction Workflow

Caption: Synthetic workflow for Methyl 5-hydroxybenzofuran-2-carboxylate.

Experimental Protocol

This protocol is adapted from the synthesis of the analogous ethyl ester.[2]

-

Reaction Setup: To a solution of hydroquinone (0.50 mmol) and methyl acetoacetate (1.00 mmol) in chlorobenzene (5 mL), add ZnI₂ (0.25 mmol) and PIDA (0.55 mmol).

-

Reaction Execution: Stir the reaction mixture at 95 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield Methyl 5-hydroxybenzofuran-2-carboxylate.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy (Predicted)

The following predictions are based on the reported data for Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate and standard chemical shift values.[4]

| ¹H NMR (Predicted, in DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenolic OH | ~9.4 | Singlet | 1H | 5-OH |

| Aromatic CH | ~7.4 | Doublet | 1H | H-7 |

| Aromatic CH | ~7.3 | Doublet | 1H | H-4 |

| Aromatic CH | ~6.8 | Doublet of Doublets | 1H | H-6 |

| Furan CH | ~7.1 | Singlet | 1H | H-3 |

| Methyl Ester | ~3.9 | Singlet | 3H | -COOCH₃ |

| ¹³C NMR (Predicted, in DMSO-d₆) | Chemical Shift (δ, ppm) |

| Carbonyl Carbon | ~163 |

| Quaternary Carbons | ~154, ~147, ~126, ~108, ~106 |

| Aromatic CH Carbons | ~113, ~111 |

| Furan CH Carbon | ~110 |

| Methyl Ester Carbon | ~52 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, ester, and aromatic functionalities.[5][6][7]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Phenolic) | 3300-2500 (broad) | H-bonded hydroxyl stretch |

| C-H (Aromatic) | 3100-3000 | Aromatic C-H stretch |

| C=O (Ester) | 1730-1715 | Carbonyl stretch (conjugated) |

| C=C (Aromatic) | 1600-1450 | Aromatic ring stretches |

| C-O (Ester & Ether) | 1300-1000 | C-O stretches |

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 192.

Chemical Reactivity and Derivatization

The chemical reactivity of Methyl 5-hydroxybenzofuran-2-carboxylate is dictated by its three key functional domains: the phenolic hydroxyl group, the methyl ester, and the benzofuran ring system.

Caption: Reactivity map of Methyl 5-hydroxybenzofuran-2-carboxylate.

-

Reactions at the 5-Hydroxyl Group: The phenolic hydroxyl group is a prime site for derivatization. It can undergo O-alkylation to form ethers or acylation to produce esters. These modifications are crucial for tuning the molecule's lipophilicity and pharmacokinetic properties in drug design.

-

Reactions of the 2-Carboxylate Group: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides .[8] The ester can also be reduced to the primary alcohol, providing another avenue for structural diversification.

-

Reactions on the Benzofuran Ring: The aromatic portion of the benzofuran ring is susceptible to electrophilic aromatic substitution reactions, such as halogenation. The position of substitution will be directed by the existing activating groups.

Applications in Research and Drug Development

The 5-hydroxybenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3]

Anticancer and Antimicrobial Potential

Derivatives of 5-hydroxybenzofurans have demonstrated significant potential as both anticancer and antimicrobial agents. For instance, halogenated derivatives of related benzofurans have shown potent cytotoxic activity against various human cancer cell lines.[8][9] The mechanism of action for some of these derivatives involves the induction of apoptosis in cancer cells.[10]

Furthermore, aminoalkyl derivatives of the closely related methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, synthesized from the corresponding 5-hydroxy acid, have been tested for their antimicrobial activity against a range of bacteria and yeasts.[11] This highlights the potential of Methyl 5-hydroxybenzofuran-2-carboxylate as a starting point for the development of novel anti-infective agents.

A Versatile Building Block

The strategic placement of the hydroxyl and ester functional groups makes Methyl 5-hydroxybenzofuran-2-carboxylate an exceptionally useful intermediate for combinatorial chemistry and the generation of compound libraries for high-throughput screening. Its derivatization allows for a systematic exploration of the structure-activity relationship (SAR), which is fundamental to modern drug discovery.

Conclusion

Methyl 5-hydroxybenzofuran-2-carboxylate is a molecule of significant scientific interest, underpinned by its versatile chemical reactivity and its role as a key building block in the synthesis of biologically active compounds. Its structural features offer multiple points for modification, enabling the creation of diverse chemical entities with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This guide provides a solid foundation for researchers to understand and utilize this important chemical entity in their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Lin, Z., et al. (2022).

- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).

-

ResearchGate. (n.d.). Pharmaceutical compounds containing the 5-hydroxybenzofuran subunit. Retrieved from [Link]

- Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.

- Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.

-

Thieme E-Books & E-Journals. (n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-hydroxy-1-benzofuran-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. Retrieved from [Link]

-

PubMed. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5.14. 13 C NMR spectrum of.... Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate (C10H10O4). Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (C11H10O4). Retrieved from [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methylparaben. Retrieved from [Link]

Sources

- 1. Methyl 5-hydroxy-1-benzofuran-2-carboxylate | C10H8O4 | CID 12208973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 300556-63-2 | Benchchem [benchchem.com]

- 10. Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate | 69703-21-5 | Benchchem [benchchem.com]

- 11. ptfarm.pl [ptfarm.pl]

Biological activity of "Methyl 5-hydroxybenzofuran-2-carboxylate" derivatives

An In-Depth Technical Guide to the Biological Activity of Methyl 5-hydroxybenzofuran-2-carboxylate Derivatives

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged scaffold in drug discovery. Its derivatives, both naturally occurring and synthetic, exhibit a vast array of pharmacological properties, making them a focal point for medicinal chemists.[1] Naturally occurring benzofurans like angelicin and psoralen have well-documented biological applications. The versatility of the benzofuran ring allows for structural modifications that can fine-tune its biological activity, leading to the development of numerous clinical drugs, including the antiarrhythmic agent amiodarone and the antidepressant citalopram.[2] This guide focuses on the derivatives of a specific core structure, Methyl 5-hydroxybenzofuran-2-carboxylate, to explore their significant therapeutic potential, with an emphasis on anticancer, anti-inflammatory, and antimicrobial activities.

Part 1: Anticancer Potential of Benzofuran Derivatives

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in modern medicine. Benzofuran derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a wide range of human cancer cell lines.[2][3] Their mechanism of action is often multifactorial, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[1][4]

Core Mechanisms of Anticancer Action

The anticancer efficacy of benzofuran derivatives is not attributed to a single mechanism but rather to their ability to interfere with multiple cellular processes critical for cancer progression.

-

Inhibition of Signaling Pathways: Several signaling pathways are constitutively active in cancer cells, promoting uncontrolled proliferation and survival. Benzofuran derivatives have been shown to inhibit key kinases in these pathways.

-

mTOR Signaling: The mammalian Target of Rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism, and its signaling is frequently dysregulated in cancer.[2] Certain benzofuran derivatives have been designed as potent inhibitors of the mTOR pathway, demonstrating cytotoxicity in cancer cell lines.[5] One study reported that a specific derivative, 30b , effectively blocked both mTORC1 and Akt signaling, a crucial advantage as it may circumvent the resistance mechanisms associated with rapalogs currently used in the clinic.[5]

-

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Benzofuran-based chalcone hybrids have been identified as potent VEGFR-2 inhibitors, thereby inhibiting a critical step in tumor development.[6]

-

Hypoxia-Inducible Factor (HIF-1) Pathway: The HIF-1 pathway is activated in hypoxic tumor microenvironments and plays a role in carcinogenesis. Benzene-sulfonamide-based benzofuran derivatives have been synthesized to specifically inhibit this pathway.[3]

-

-

Induction of Apoptosis and Cell Cycle Arrest:

-

Benzofuran derivatives can trigger apoptosis through the activation of caspases, which are the executioner enzymes of this process.[1] Mechanistic studies have shown that treatment with these compounds leads to a significant increase in caspase-3/7 activity in cancer cells.[1]

-

These compounds can also halt the progression of the cell cycle. For instance, certain derivatives have been shown to induce G2/M phase arrest in cervical cancer cells (HeLa and SiHa) and G1 arrest in hepatoma cells.[4]

-

Structure-Activity Relationship (SAR) Insights

The anticancer potency of the benzofuran scaffold is highly dependent on the nature and position of its substituents.

-

Halogenation: The introduction of halogen atoms, particularly bromine, to the benzofuran system or its side chains has been shown to increase cytotoxicity against cancer cells.[1] This is potentially related to the ability of halogens to form "halogen bonds," influencing drug-target interactions.

-

Hybrid Molecules: Fusing the benzofuran scaffold with other biologically active heterocycles, such as chalcones, triazoles, piperazines, and imidazoles, has emerged as a powerful strategy to create hybrid molecules with synergistic cytotoxic effects.[3][6]

-

Substitution at C2 and C3 Positions: Derivatives of 2- and 3-benzofurancarboxylic acid have demonstrated significant cytotoxic activity, highlighting the importance of these positions for modification.[1]

Diagram 1: Simplified Apoptosis Induction Pathway

Caption: Benzofuran derivatives can trigger the intrinsic apoptotic pathway.

Data Summary: Cytotoxic Activity

The following table summarizes the in vitro anticancer activity of representative benzofuran derivatives against various human cancer cell lines.

| Compound Class/Number | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| Halogenated Derivative (1 ) | K562 (Leukemia) | 5 µM | [3] |

| Halogenated Derivative (1 ) | HL60 (Leukemia) | 0.1 µM | [3] |

| Benzofuran-Chalcone (4g ) | HCC1806 (Breast) | 5.93 µM | [6] |

| Benzofuran-Chalcone (4g ) | HeLa (Cervical) | 5.61 µM | [6] |

| Benzofuran Hybrid (12 ) | SiHa (Cervical) | 1.10 µM | [4] |

| Benzofuran Hybrid (12 ) | HeLa (Cervical) | 1.06 µM | [4] |

| 3-Amidobenzofuran (28g ) | MDA-MB-231 (Breast) | 3.01 µM | [4] |

| Oxadiazolylbenzofuran (14c ) | HCT116 (Colon) | 3.27 µM | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation, frequently used to determine the cytotoxic potential of novel compounds.[3][4]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test benzofuran derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for these conditions.[7][8]

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of benzofuran derivatives involves the suppression of major pro-inflammatory signaling pathways.

-

Inhibition of NF-κB and MAPK Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response.[7] Upon stimulation (e.g., by lipopolysaccharide, LPS), these pathways trigger the transcription and release of numerous inflammatory mediators. Studies have shown that benzofuran derivatives can significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/β, IκBα, p65, ERK, JNK, and p38.[7]

-

Downregulation of Pro-inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, these compounds effectively reduce the production of pro-inflammatory molecules such as:

Diagram 2: Inhibition of Inflammatory Signaling

Caption: Benzofurans inhibit LPS-induced inflammation via MAPK/NF-κB pathways.

Data Summary: Anti-inflammatory Activity

| Compound Number | Assay | Activity Metric (IC₅₀) | Reference |

| 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 µM | [9][10] |

| 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 µM | [9][10] |

| Fluorinated Benzofuran | IL-6 Secretion | 1.2 - 9.04 µM | [8] |

| Fluorinated Benzofuran | NO Secretion | 2.4 - 5.2 µM | [8] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (like RAW 264.7) stimulated with LPS.

Principle: The quantity of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: In a separate 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes. The presence of nitrite will lead to the formation of a purple azo compound.

-

Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-only treated cells.

Part 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi. Benzofuran derivatives have been identified as a valuable source of antimicrobial agents.[11]

Spectrum of Antimicrobial Action

Derivatives of the benzofuran scaffold have demonstrated broad-spectrum activity.

-

Antibacterial: Activity has been reported against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), and Gram-negative bacteria like Escherichia coli and plant pathogens such as Xanthomonas oryzae.[12][11][13][14]

-

Antifungal: Several derivatives show strong inhibitory effects against fungi, including Candida albicans, Penicillium italicum, and Fusarium oxysporum.[9][11]

Data Summary: Antimicrobial Activity

| Compound Class | Organism | Activity Metric (MIC/EC₅₀) | Reference |

| Aza-benzofuran (1 ) | Staphylococcus aureus | 12.5 µg/mL (MIC) | [9] |

| Aza-benzofuran (1 ) | Salmonella typhimurium | 12.5 µg/mL (MIC) | [9] |

| Oxa-benzofuran (6 ) | Penicillium italicum | 12.5 µg/mL (MIC) | [9] |

| Benzofuran-disulfide (V40 ) | Xanthomonas oryzae pv oryzae | 0.28 µg/mL (EC₅₀) | [14] |

| Ketoxime Derivative (7d ) | Staphylococcus aureus | Most active of series | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Diagram 3: Workflow for MIC Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A growth indicator like resazurin may be added to aid visualization.

Conclusion and Future Outlook

The derivatives of the Methyl 5-hydroxybenzofuran-2-carboxylate scaffold, as represented by the broader class of substituted benzofurans, are a rich source of biologically active compounds with significant therapeutic potential. The evidence strongly supports their roles as potent anticancer, anti-inflammatory, and antimicrobial agents. The versatility of the benzofuran core allows for extensive chemical modification, enabling the optimization of potency and selectivity through structure-activity relationship studies.

Future research should focus on synthesizing novel derivatives with enhanced activity and improved pharmacokinetic profiles. Deeper mechanistic studies are required to fully elucidate their molecular targets and pathways of action. Ultimately, promising lead compounds identified through these in vitro assays must be advanced to in vivo animal models to validate their efficacy and safety, paving the way for the development of new and effective therapies for a range of human diseases.

References

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). PubMed Central.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI.

- Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). RSC Publishing.

- Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). RSC Publishing.

- Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors.

- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P

- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.

- part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)

- Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Compar

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025, August 9). MDPI.

- Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2025, August 6).

- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024, April 25).

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. (2023, June 20). PubMed Central.

- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025, August 9).

- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (2022, May 4). Thieme E-Books & E-Journals.

- Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert.

- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cycliz

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpbs.com [ijpbs.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility and Stability Characterization of Methyl 5-hydroxybenzofuran-2-carboxylate

Introduction

Methyl 5-hydroxybenzofuran-2-carboxylate is a substituted benzofuran derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As with any novel chemical entity destined for advanced applications, a thorough understanding of its physicochemical properties is paramount. This guide provides an in-depth framework for the comprehensive characterization of the solubility and stability of Methyl 5-hydroxybenzofuran-2-carboxylate. While specific experimental data for this compound is not extensively available in public literature, this document serves as a technical blueprint for the necessary investigations, grounded in established scientific principles and regulatory guidelines. The methodologies outlined herein are designed to build a robust data package suitable for researchers, scientists, and drug development professionals, ensuring data integrity and providing a solid foundation for formulation and further development.

The molecular structure of Methyl 5-hydroxybenzofuran-2-carboxylate, featuring a benzofuran core, a phenolic hydroxyl group, and a methyl ester, dictates its potential physicochemical behavior. The hydroxyl group offers a site for ionization and potential hydrogen bonding, influencing aqueous solubility, while the ester moiety is susceptible to hydrolysis. The aromatic system may be prone to oxidative and photolytic degradation. A systematic evaluation of these characteristics is therefore essential.

Part 1: Solubility Profiling

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical applications. A comprehensive solubility profile in a range of relevant solvents is a foundational dataset. We will consider two key types of solubility: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: The "Why"

In early-stage research, kinetic solubility is often the first measurement performed. It assesses the concentration at which a compound, rapidly dissolved from a concentrated stock solution (typically in DMSO), begins to precipitate in an aqueous medium.[1][2][3] This high-throughput screening method is invaluable for quickly ranking compounds but may not represent the true equilibrium state.[2][3]

Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a saturated solution.[4][5][6] It is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for late-stage development and formulation.[5][7]

Experimental Protocol: Aqueous Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility, which is adaptable for various aqueous buffers.

Objective: To determine the equilibrium solubility of Methyl 5-hydroxybenzofuran-2-carboxylate in aqueous buffers of varying pH.

Materials:

-

Methyl 5-hydroxybenzofuran-2-carboxylate (solid powder)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 4.0

-

Bicarbonate buffer, pH 9.0

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

2 mL glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation: Add an excess of solid Methyl 5-hydroxybenzofuran-2-carboxylate to a 2 mL glass vial. This is to ensure that a saturated solution is achieved.

-

Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set to a consistent temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for at least 24-48 hours.[4][5]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Quantification:

-

Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) of known concentrations.

-

Analyze the filtered supernatant and the standard solutions by a validated HPLC-UV method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of Methyl 5-hydroxybenzofuran-2-carboxylate in the supernatant by interpolating from the calibration curve. This concentration is the thermodynamic solubility.

-

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | ~7.0 | 25 | [Experimental Value] | Thermodynamic |

| PBS | 7.4 | 25 | [Experimental Value] | Thermodynamic |

| Citrate Buffer | 4.0 | 25 | [Experimental Value] | Thermodynamic |

| Bicarbonate Buffer | 9.0 | 25 | [Experimental Value] | Thermodynamic |

| Methanol | N/A | 25 | [Experimental Value] | Thermodynamic |

| Acetonitrile | N/A | 25 | [Experimental Value] | Thermodynamic |

| DMSO | N/A | 25 | [Experimental Value] | Kinetic |

| Dichloromethane | N/A | 25 | [Experimental Value] | Thermodynamic |

Experimental Workflow Diagram: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Understanding the chemical stability of Methyl 5-hydroxybenzofuran-2-carboxylate is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[8] Forced degradation studies, or stress testing, are an integral part of this process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[9][10][11][12][13][14] These studies deliberately expose the compound to harsh conditions to accelerate degradation, which helps in identifying potential degradants and developing a stability-indicating analytical method.[10][12][15][16]

The Rationale of Forced Degradation

Forced degradation studies are designed to:

-

Elucidate degradation pathways: By subjecting the molecule to hydrolytic, oxidative, photolytic, and thermal stress, we can predict how it might degrade under normal storage conditions.[12][15]

-

Develop stability-indicating methods: The generated degradants are used to challenge and validate an analytical method (typically HPLC), ensuring it can separate and quantify the parent compound from its degradation products.[17][18][19]

-

Inform formulation and packaging decisions: For instance, if a compound is found to be photolabile, it will require light-protective packaging.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of Methyl 5-hydroxybenzofuran-2-carboxylate under various stress conditions.

Materials:

-

Methyl 5-hydroxybenzofuran-2-carboxylate

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC-grade water and acetonitrile

-

pH meter

-

Temperature-controlled oven

-

HPLC-UV/MS system

Methodology:

A stock solution of Methyl 5-hydroxybenzofuran-2-carboxylate (e.g., 1 mg/mL in acetonitrile) is prepared. This stock is then subjected to the following conditions in separate experiments:

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at room temperature (ester hydrolysis is often rapid in base).

-

Withdraw aliquots at short intervals (e.g., 5, 15, 60 minutes), neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Incubate at room temperature, protected from light, for up to 24 hours.

-

Withdraw aliquots at various time points for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a glass vial.

-